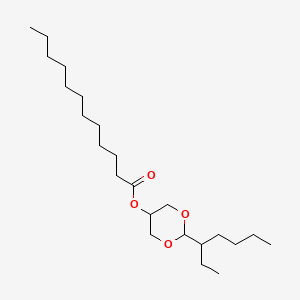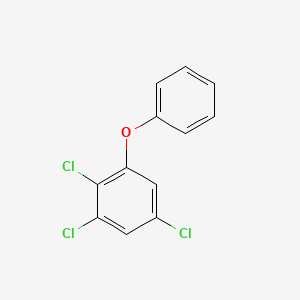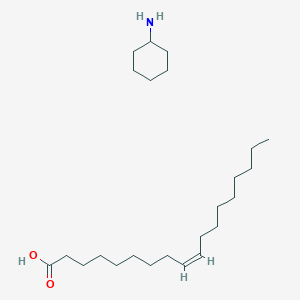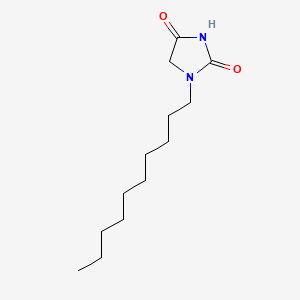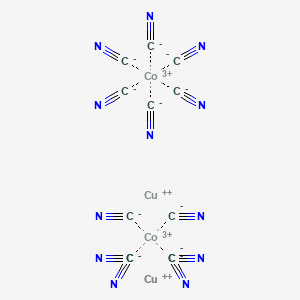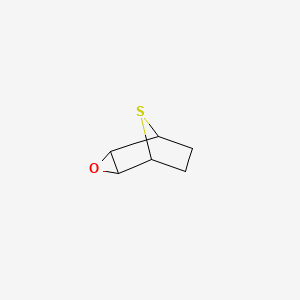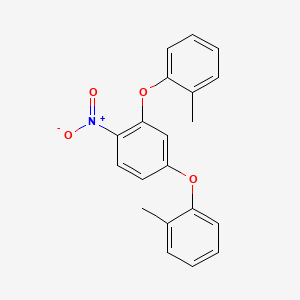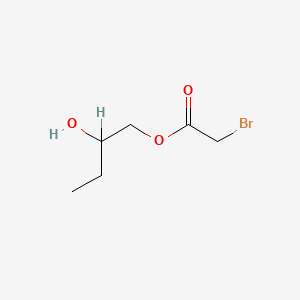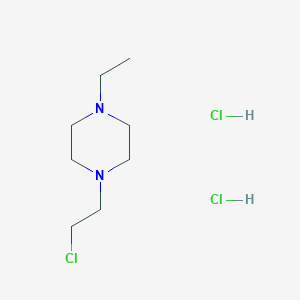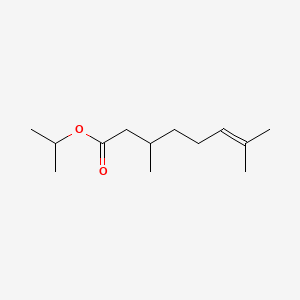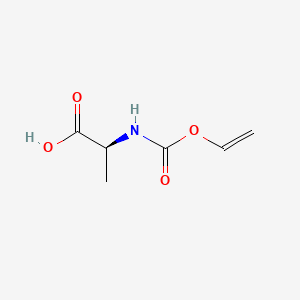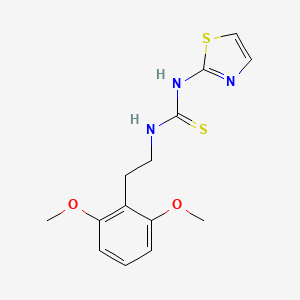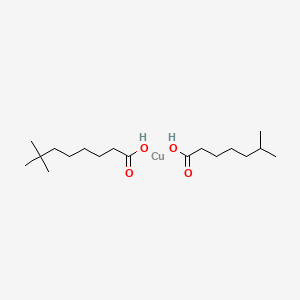
(Isooctanoato-O)(neodecanoato-O)copper
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Isooctanoato-O)(neodecanoato-O)copper is a coordination compound with the molecular formula C18H36CuO4 and a molecular weight of 380.02204 g/mol . This compound is known for its unique chemical properties and applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Isooctanoato-O)(neodecanoato-O)copper typically involves the reaction of copper salts with isooctanoic acid and neodecanoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired coordination compound. The general reaction can be represented as follows:
[ \text{Cu}^{2+} + 2 \text{RCOOH} \rightarrow \text{Cu(RCOO)}_2 + 2 \text{H}^+ ]
where R represents the isooctanoate and neodecanoate groups.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using high-purity copper salts and organic acids. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize yield and purity. The product is then purified through crystallization or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
(Isooctanoato-O)(neodecanoato-O)copper undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form copper(II) oxide and other by-products.
Reduction: It can be reduced to metallic copper under specific conditions.
Substitution: The organic ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, or hydrazine can be used.
Substitution: Ligand exchange reactions can be carried out using various organic ligands under controlled conditions.
Major Products Formed
Oxidation: Copper(II) oxide (CuO) and other copper-containing by-products.
Reduction: Metallic copper (Cu).
Substitution: New coordination compounds with different ligands.
Scientific Research Applications
(Isooctanoato-O)(neodecanoato-O)copper has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems and as an active ingredient in therapeutic formulations.
Industry: Utilized in the production of high-performance materials, coatings, and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of (Isooctanoato-O)(neodecanoato-O)copper involves its interaction with molecular targets and pathways. The copper ion in the compound can participate in redox reactions, facilitating electron transfer processes. This redox activity is crucial for its catalytic and antimicrobial properties. The organic ligands (isooctanoate and neodecanoate) help stabilize the copper ion and modulate its reactivity.
Comparison with Similar Compounds
Similar Compounds
Copper(II) acetate: Another copper coordination compound with acetate ligands.
Copper(II) stearate: A copper compound with stearate ligands.
Copper(II) sulfate: A widely used copper salt with sulfate anions.
Uniqueness
(Isooctanoato-O)(neodecanoato-O)copper is unique due to its specific organic ligands, which impart distinct chemical properties and reactivity. The combination of isooctanoate and neodecanoate ligands provides a balance of hydrophobicity and stability, making it suitable for various applications that other copper compounds may not be able to achieve.
Properties
CAS No. |
84129-19-1 |
|---|---|
Molecular Formula |
C18H36CuO4 |
Molecular Weight |
380.0 g/mol |
IUPAC Name |
copper;7,7-dimethyloctanoic acid;6-methylheptanoic acid |
InChI |
InChI=1S/C10H20O2.C8H16O2.Cu/c1-10(2,3)8-6-4-5-7-9(11)12;1-7(2)5-3-4-6-8(9)10;/h4-8H2,1-3H3,(H,11,12);7H,3-6H2,1-2H3,(H,9,10); |
InChI Key |
PNTNPQYEWJGRMC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCC(=O)O.CC(C)(C)CCCCCC(=O)O.[Cu] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


